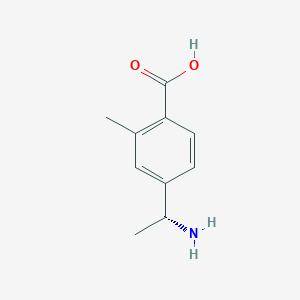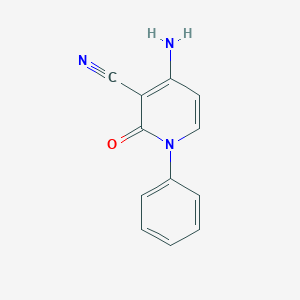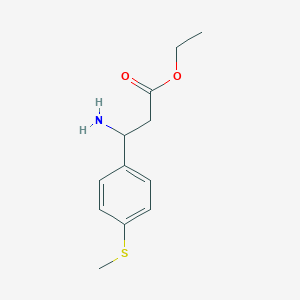
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrF3NO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, methyl, nitro, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Benzene Derivatives: From various substitution reactions.
Aplicaciones Científicas De Investigación
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but different positions of the substituents.
1-Bromo-2-methyl-3-(trifluoromethyl)benzene: Lacks the nitro group.
1-Bromo-2-methyl-5-nitrobenzene: Lacks the trifluoromethyl group.
Uniqueness
1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups makes it particularly interesting for studies involving electron-withdrawing effects and their influence on reactivity and stability .
Propiedades
Fórmula molecular |
C8H5BrF3NO2 |
|---|---|
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-6(8(10,11)12)2-5(13(14)15)3-7(4)9/h2-3H,1H3 |
Clave InChI |
RWDCLDMMTOOIRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


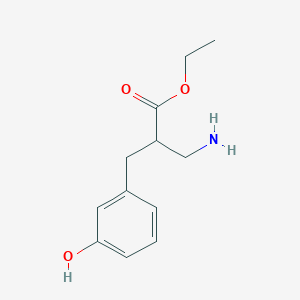
![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)
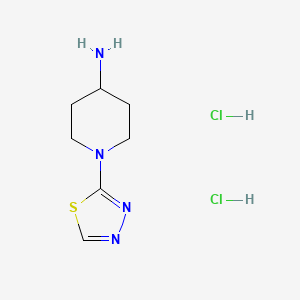
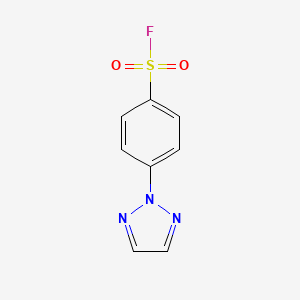
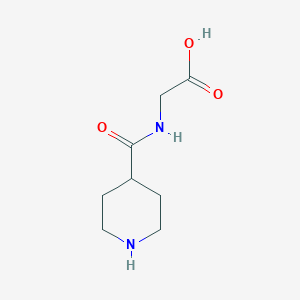
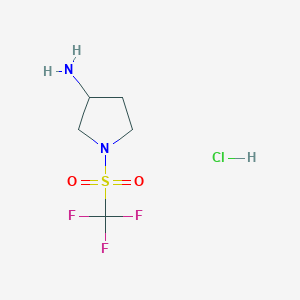
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
